molecular formula C22H21N3O5S2 B15100474 4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide

4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B15100474
M. Wt: 471.6 g/mol
InChI Key: OCTFKILEBYHLNE-DURWOYGOSA-N
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Description

This compound is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2,4-dione core substituted with a (2E)-3-phenylprop-2-en-1-ylidene group at position 5 (Z-configuration) and a butanamide chain terminating in a 4-sulfamoylphenyl moiety. The sulfamoyl group (-SO₂NH₂) at the para position of the phenyl ring introduces hydrogen-bonding capabilities and polarizability, which may influence solubility and receptor binding .

Properties

Molecular Formula

C22H21N3O5S2

Molecular Weight

471.6 g/mol

IUPAC Name

4-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)butanamide

InChI

InChI=1S/C22H21N3O5S2/c23-32(29,30)18-13-11-17(12-14-18)24-20(26)10-5-15-25-21(27)19(31-22(25)28)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11-14H,5,10,15H2,(H,24,26)(H2,23,29,30)/b8-4+,19-9-

InChI Key

OCTFKILEBYHLNE-DURWOYGOSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorosulfonic acid, ammonia gas, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds:

Compound Key Structural Features Molecular Weight (g/mol) Synthetic Route Key References
Target Compound 1,3-thiazolidin-2,4-dione core; (2E)-3-phenylpropenylidene (Z); 4-sulfamoylphenylbutanamide ~493.52 (calculated) Likely via Knoevenagel condensation (aldehyde + thiazolidinone) followed by amidation
(Z)-N-(4-fluorophenyl)-5-((Z)-4-methoxybenzylidene)-3,4-dimethylthiazolidin-2-imine Thiazolidin-2-imine core; 4-methoxybenzylidene; 4-fluorophenyl ~353.41 Reaction of alkyne amines with aryl isothiocyanates
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidin-2,4-dione core; benzylidene substituent; N-phenylbenzamide ~366.40 Coupling of thiazolidinone-carboxylic acid with aniline using EDC/HOBt
4-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylthiazol-2-yl)butanamide Thiazolidin-2-thione core; 2-methyl-3-phenylpropenylidene; 4-methylthiazolylamide ~450.55 Multi-step condensation and amidation
N-(4-ethoxyphenyl)-4-((Z)-5-((E)-2-methyl-3-phenylallylidene)-2,4-dioxothiazolidin-3-yl)butanamide Thiazolidin-2,4-dione core; 2-methyl-3-phenylpropenylidene; 4-ethoxyphenylamide ~450.55 Knoevenagel condensation followed by amide coupling

Key Observations

Core Modifications: The thiazolidin-2,4-dione core in the target compound is common in analogues with antidiabetic and anti-inflammatory activities . Thiazolidin-2-imine derivatives () exhibit distinct reactivity due to the imine group, which may enhance metal coordination or nucleophilic attack susceptibility .

Substituent Effects :

  • The (2E)-3-phenylprop-2-en-1-ylidene group in the target compound introduces extended conjugation compared to simpler benzylidene substituents (e.g., ). This could enhance π-π stacking with aromatic residues in enzyme active sites .
  • The 4-sulfamoylphenyl group distinguishes the target compound from analogues with electron-donating substituents (e.g., methoxy in or ethoxy in ). Sulfamoyl groups improve hydrophilicity and may mimic natural sulfonamide enzyme inhibitors .

Synthetic Accessibility: Most analogues are synthesized via Knoevenagel condensation (aldehyde + thiazolidinone) followed by amidation or sulfonylation (). Piperidine or acetic acid catalysis is common for condensation . Coupling reagents like EDC/HOBt () or pyridine-mediated sulfonylation () are employed for amide/sulfonamide formation .

Pharmacological Implications

  • Antibacterial Activity: Sulfonamide-thiazolidinone hybrids (e.g., ) show efficacy against Gram-positive bacteria via carbonic anhydrase inhibition .
  • Anticancer Potential: Propenylidene-substituted thiazolidinones () exhibit cytotoxicity, possibly through tubulin polymerization inhibition .

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